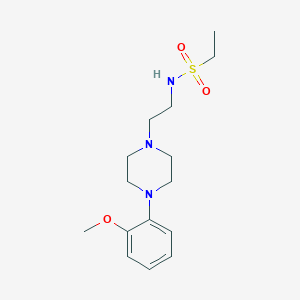![molecular formula C11H18N4O3S B2729252 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine CAS No. 2034387-34-1](/img/structure/B2729252.png)
3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research has explored the synthesis of novel heterocyclic compounds, including those related to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, aimed at developing new antibacterial agents. These studies have led to the creation of derivatives with significant antibacterial activities, showcasing the potential for the development of new drugs to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Potential Anticancer Agents
Another area of research has focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are related to the structure of this compound. These compounds have been investigated for their antimitotic properties and potential as anticancer agents. Some of these compounds have shown the ability to inhibit cell growth and cause mitotic arrest, indicating their potential use in cancer therapy (Temple, 1990; Temple, Rose, Comber, & Rener, 1987).
Polymerization Catalysts
Research into the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands, which share structural similarities with this compound, has demonstrated their effectiveness in catalyzing the polymerization of ethylene. This work has implications for the development of new materials and industrial processes (Vela, Lief, Shen, & Jordan, 2007).
Fluorescent Compound Synthesis
The synthesis of 2-azaindolizines through iodine-mediated oxidative desulfurization promoted cyclization has been researched for creating fluorescent compounds. This method, involving structures related to this compound, allows for the production of compounds with potential applications in biochemical labeling and imaging (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
Development of Tetrahydropyridazines
The [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ has been explored for the synthesis of tetrahydropyridazines. This research highlights the versatility of cyclopropyl-containing compounds in synthesizing pyridazine derivatives with diverse structural features, which may have implications for drug development and organic synthesis (Garve, Petzold, Jones, & Werz, 2016).
Propiedades
IUPAC Name |
3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-7-8-15-11(16)6-5-10(13-15)9-3-4-9/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRCLOBLODRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2729171.png)
![2-[[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2729175.png)
![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole](/img/structure/B2729178.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2729179.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2729180.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate](/img/structure/B2729186.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)
